(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a triazole moiety, and a phenyl group
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common feature in many biologically active compounds . Compounds with this structure often exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many 1,2,4-triazole derivatives are known to interfere with various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability and are well absorbed in the body .
Result of action
Many 1,2,4-triazole derivatives are known to have various effects at the molecular and cellular level, leading to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, potentially altering their function and influencing biochemical reactions .
Cellular Effects
Related 1,2,4-triazole derivatives have been shown to inhibit the proliferation of certain cancer cells, potentially by inducing apoptosis . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of MFCD03787524 is not well-established. Related compounds have been shown to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MFCD03787524 at different dosages in animal models have not been extensively studied. Related compounds have been evaluated for their effects at varying dosages, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds may interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure but different substituents.
Triazole Derivatives: Compounds containing the triazole moiety, which may exhibit similar biological activities.
Phenyl-Substituted Compounds: Molecules with phenyl groups that contribute to their chemical reactivity and biological properties.
Uniqueness
(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the thiazolidinone and triazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5Z)-2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNBOHSZYEOKJ-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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